molecular formula C13H16O3 B025623 6-(2-Methylphenyl)-6-oxohexanoic acid CAS No. 107151-33-7

6-(2-Methylphenyl)-6-oxohexanoic acid

Cat. No. B025623
M. Wt: 220.26 g/mol
InChI Key: SBYKYOKRTBCYTI-UHFFFAOYSA-N
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Description

Introduction 6-(2-Methylphenyl)-6-oxohexanoic acid is a chemical compound of interest due to its potential applications in medicinal chemistry and materials science. Its synthesis and properties have been explored to understand its chemical behavior and potential applications further.

Synthesis Analysis The synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid and its derivatives involves condensation reactions, catalytic hydrogenation, and specific structural modifications to achieve the desired chemical properties. One method described involves the condensation of an appropriate aldehyde with levulenic acid, followed by reduction to produce 6-aryl-4-oxohexanoic acids, which share structural similarities with the compound of interest (Abouzid et al., 2007).

Molecular Structure Analysis The molecular structure of related compounds has been confirmed through various spectroscopic techniques, including NMR, FT-IR, MS, and X-ray crystallography. These analyses provide detailed insights into the molecular geometry, bonding, and electronic structure of the compounds, which are critical for understanding their chemical behavior (Barakat et al., 2015).

Chemical Reactions and Properties 6-(2-Methylphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including oxidation, reduction, and condensation reactions, which can modify its chemical structure and properties. These reactions are crucial for synthesizing derivatives with desired chemical and physical properties for specific applications (Hayes & Wallace, 1990).

Scientific Research Applications

Oxidation and Catalysis

2-Methylcyclohexanone, a related compound, is oxidized by dioxygen in the presence of vanadium-containing heteropolyanions to produce 6-oxoheptanoic acid. This process is influenced by solvent effects and demonstrates the catalytic potential of vanadium compounds in the oxidation of cyclic ketones, potentially including 6-(2-Methylphenyl)-6-oxohexanoic acid (Atlamsani, Brégeault, & Ziyad, 1993).

Mass Spectrometry and Fragmentation Studies

Monocarboxylic acids with acyl functional groups, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, have been characterized using electrospray ionization coupled to mass spectrometry. This research provides insights into the fragmentation behaviors of these compounds, which could extend to the study of 6-(2-Methylphenyl)-6-oxohexanoic acid's behavior under similar analytical conditions (Kanawati et al., 2007).

Synthetic Chemistry and Interconversion

The synthesis and interconversion of 6-aroyl-4-oxohexanoic acids and 5-aryl-2-furanpropionic acids have been explored, with the equilibrium between these compounds demonstrating the chemical reactivity and potential for transformation of similar structures, including 6-(2-Methylphenyl)-6-oxohexanoic acid (Short & Rockwood, 1969).

Biochemical Studies

The enzymatic oxidation of ω-amino acids to their corresponding oxo-acids by enzymes from Phialemonium sp. AIU 274, including the conversion of 6-aminohexanoic acid to 6-oxohexanoic acid, highlights potential biochemical applications and transformations relevant to 6-(2-Methylphenyl)-6-oxohexanoic acid (Yamada et al., 2017).

properties

IUPAC Name

6-(2-methylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-6-2-3-7-11(10)12(14)8-4-5-9-13(15)16/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYKYOKRTBCYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645282
Record name 6-(2-Methylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methylphenyl)-6-oxohexanoic acid

CAS RN

107151-33-7
Record name 2-Methyl-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107151-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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